molecular formula C21H19BrN2O2 B12170790 (4E)-4-{5-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{5-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12170790
M. Wt: 411.3 g/mol
InChI Key: IUBKJKNYQQPXPB-XDHOZWIPSA-N
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Description

The compound (4E)-4-{5-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazolone derivative featuring a benzylidene moiety substituted with a bromine atom at the 5-position and an isopropenyl ether group at the 2-position. Pyrazolone derivatives are widely studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The bromine and isopropenyloxy substituents may enhance halogen bonding and modulate lipophilicity, respectively, influencing bioavailability and target binding .

Properties

Molecular Formula

C21H19BrN2O2

Molecular Weight

411.3 g/mol

IUPAC Name

(4E)-4-[[5-bromo-2-(2-methylprop-2-enoxy)phenyl]methylidene]-5-methyl-2-phenylpyrazol-3-one

InChI

InChI=1S/C21H19BrN2O2/c1-14(2)13-26-20-10-9-17(22)11-16(20)12-19-15(3)23-24(21(19)25)18-7-5-4-6-8-18/h4-12H,1,13H2,2-3H3/b19-12+

InChI Key

IUBKJKNYQQPXPB-XDHOZWIPSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=C(C=CC(=C2)Br)OCC(=C)C)C3=CC=CC=C3

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C=CC(=C2)Br)OCC(=C)C)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-{5-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-methylprop-2-en-1-ol to form the benzylidene intermediate. This intermediate is then reacted with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-{5-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The bromine atom in the benzylidene group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

(4E)-4-{5-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4E)-4-{5-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exhibiting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and structurally related pyrazolone derivatives:

Compound ID Molecular Formula Molecular Weight Substituents (Benzylidene) Pyrazolone Substituents Melting Point (°C) Yield (%) IR (C=O Stretch, cm⁻¹) Notable Features
Target Compound C₂₁H₁₉BrN₂O₂ 411.3 (est.) 5-Bromo, 2-(isopropenyloxy) 5-Methyl, 2-Phenyl Not reported ~1700 (est.) E-configuration; moderate steric bulk
C₁₃H₁₁N₃O₄ 273.24 2-Nitrophenyl 2-Acetyl, 5-Methyl 170 69.8 1702 Nitro group enhances electron deficiency; Lipinski compliant
C₁₉H₁₆BrClN₂O₃ 435.70 3-Bromo, 2-Chloro, 5-Ethoxy, 4-Hydroxy 5-Methyl, 2-Phenyl High halogen content; polar hydroxy/ethoxy groups
Not reported 4-Bromophenyl hydrazono, 2-(naphthyloxy) 5-Methyl, 2-Phenyl 190–192 80 1661, 1698 Bulky naphthyl group; dual carbonyl stretches
C₁₉H₁₆BrF₃N₂O₃ 469.25 3-Bromo, 5-Ethoxy, 4-Hydroxy 2-(3-Trifluoromethylphenyl) Trifluoromethyl enhances metabolic stability
Key Observations:
  • In contrast, the target compound’s isopropenyloxy group introduces steric bulk and moderate electron-donating effects . Halogen Diversity: contains bromo and chloro substituents, which may improve binding via halogen bonding but reduce solubility due to increased hydrophobicity . Bulkiness: ’s naphthyloxy group likely enhances π-π stacking but may hinder membrane permeability . Electron-Withdrawing Groups: ’s trifluoromethyl group improves metabolic stability and electronegativity, though it may reduce aqueous solubility .
  • Spectroscopic Trends: All compounds exhibit C=O stretches near 1660–1700 cm⁻¹, consistent with the pyrazolone core. The target compound’s isopropenyloxy group may introduce C-O-C stretches ~1200 cm⁻¹, similar to ether-containing analogues . ’s NO₂ stretch at 1552 cm⁻¹ distinguishes it from brominated derivatives .

Biological Activity

The compound (4E)-4-{5-bromo-2-[(2-methylprop-2-en-1-yl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a member of the pyrazole family, known for their diverse biological activities. This article delves into the biological properties of this specific compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22BrN2OC_{19}H_{22}BrN_2O with a molecular weight of approximately 388.30 g/mol. The structure features a pyrazol derivative with a bromo-substituted aromatic ring and an allyloxy group, which may contribute to its biological activity.

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its effects on various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation in breast cancer models, particularly in MCF-7 and MDA-MB-231 cells. In these studies, the compound was tested alone and in combination with doxorubicin, revealing a synergistic effect that enhances cytotoxicity against these cell lines .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. The compound has been tested for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. In vitro assays demonstrated that it significantly reduced the production of TNF-alpha and IL-6 in macrophage cultures stimulated with LPS (lipopolysaccharide), indicating its potential as an anti-inflammatory agent .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been explored. The compound exhibited moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Enzyme Inhibition

One proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer progression and inflammation. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins that mediate inflammation and pain .

Interaction with Cellular Pathways

The compound has been shown to interact with various cellular signaling pathways. It may modulate the MAPK/ERK pathway, which is often dysregulated in cancer cells, thus promoting apoptosis and inhibiting cell proliferation . Moreover, its ability to induce oxidative stress in cancer cells further supports its role as an antitumor agent.

Case Studies

Case Study 1: Breast Cancer Cell Lines

In a study evaluating the cytotoxic effects on MCF-7 and MDA-MB-231 breast cancer cells, the compound was administered at varying concentrations. Results indicated that at higher concentrations (10 µM), there was a significant reduction in cell viability (up to 70%) compared to control groups treated with doxorubicin alone .

Case Study 2: Anti-inflammatory Effects

Another study focused on assessing the compound's anti-inflammatory effects using RAW 264.7 macrophage cells. Treatment with the compound resulted in a dose-dependent decrease in nitric oxide production, confirming its potential as an anti-inflammatory agent .

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